molecular formula C11H11N3 B11908676 N-Methyl-[3,3'-bipyridin]-5-amine CAS No. 1245643-81-5

N-Methyl-[3,3'-bipyridin]-5-amine

Cat. No.: B11908676
CAS No.: 1245643-81-5
M. Wt: 185.22 g/mol
InChI Key: OELBRLGBHDMLAT-UHFFFAOYSA-N
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Description

N-Methyl-[3,3’-bipyridin]-5-amine is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as catalysis, materials science, and pharmaceuticals. This compound features a bipyridine core with a methyl group attached to the nitrogen atom and an amine group at the 5-position, making it a versatile molecule for further functionalization and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-[3,3’-bipyridin]-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of N-Methyl-[3,3’-bipyridin]-5-amine may involve large-scale coupling reactions using robust catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-[3,3’-bipyridin]-5-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-Methyl-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-[3,3’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and amine groups enhances its reactivity and potential for functionalization compared to other bipyridine derivatives .

Properties

CAS No.

1245643-81-5

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

N-methyl-5-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C11H11N3/c1-12-11-5-10(7-14-8-11)9-3-2-4-13-6-9/h2-8,12H,1H3

InChI Key

OELBRLGBHDMLAT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1)C2=CN=CC=C2

Origin of Product

United States

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